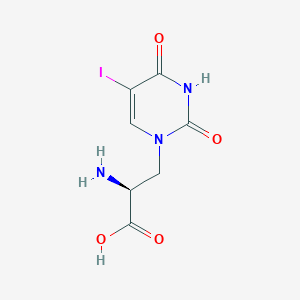

碘代威拉地因

描述

碘代威拉丁是天然存在的氨基酸威拉丁的合成衍生物。它被归类为非蛋白ogenic L-α-氨基酸,并在尿嘧啶环上连接有一个碘原子。 该化合物以其作为海人藻酸受体选择性激动剂的作用而闻名,海人藻酸受体是离子型谷氨酸受体的一种亚型,参与中枢神经系统的兴奋性神经传递 .

科学研究应用

碘代威拉丁在科学研究中有多种应用:

神经科学: 它用于研究海人藻酸受体在大脑中的功能,海人藻酸受体与各种神经系统疾病有关。

药理学: 该化合物作为一种工具来研究海人藻酸受体的药理特性,并开发用于治疗癫痫和神经退行性疾病等疾病的潜在治疗剂。

作用机制

碘代威拉丁作为海人藻酸受体的激动剂,海人藻酸受体是离子型谷氨酸受体。当与这些受体结合时,该化合物会诱导构象变化,打开离子通道,允许钠和钙等阳离子流入。这会导致神经元膜去极化和兴奋信号的传播。 具体分子靶标包括海人藻酸受体的GluK1和GluK2亚基 .

生化分析

Biochemical Properties

Iodo-Willardiine acts as a partial agonist of ionotropic glutamate receptors . More specifically, it agonizes the non-N-methyl-D-aspartate (non-NMDA) receptors of L-glutamate . This interaction with enzymes and proteins plays a crucial role in biochemical reactions.

Cellular Effects

The effects of Iodo-Willardiine on cells are primarily related to its interaction with glutamate receptors. It influences cell function by impacting cell signaling pathways

Molecular Mechanism

At the molecular level, Iodo-Willardiine exerts its effects through binding interactions with biomolecules, specifically the glutamate receptor 2

准备方法

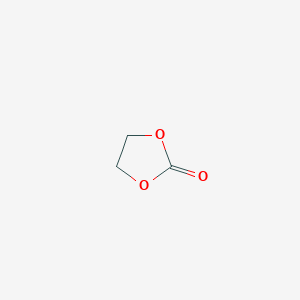

合成路线和反应条件

碘代威拉丁的合成通常涉及威拉丁的碘化。一种常见的方法包括在合适的氧化剂存在下,威拉丁与碘反应。 反应条件通常需要控制温度和pH值,以确保在尿嘧啶环上的目标位置选择性碘化 .

工业生产方法

虽然碘代威拉丁的具体工业生产方法尚未广泛记录,但一般方法将涉及扩大实验室合成过程。 这将包括优化反应条件,使用工业级试剂,并采用连续流动反应器来提高产量和纯度 .

化学反应分析

反应类型

碘代威拉丁会经历各种化学反应,包括:

取代反应: 在适当条件下,碘原子可以被其他官能团取代。

氧化和还原: 该化合物可以参与氧化还原反应,尽管关于这些反应的具体细节有限。

水解: 该化合物可在酸性或碱性条件下发生水解.

常用试剂和条件

取代: 亲核试剂(例如胺、硫醇)可用于取代反应。

氧化: 可以使用过氧化氢或高锰酸钾等氧化剂。

还原: 可以使用硼氢化钠或氢化铝锂等还原剂.

形成的主要产物

这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可以生成各种衍生物,其中不同的官能团取代了碘原子 .

相似化合物的比较

类似化合物

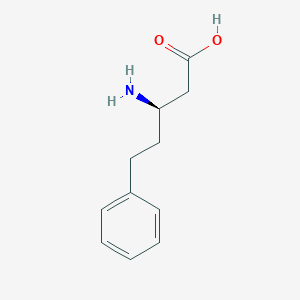

威拉丁: 母体化合物,是非碘化类似物。

5-氟威拉丁: 氟化衍生物,具有不同的受体结合特性。

5-溴威拉丁: 溴化类似物,具有独特的药理作用

碘代威拉丁的独特性

碘代威拉丁的独特性在于其对海人藻酸受体的选择性激动剂活性,这使它区别于其他可能具有更广泛或不同受体亲和力的威拉丁衍生物。 碘原子的存在也赋予了特定的化学特性,这些特性可在各种合成和分析应用中得到利用 .

属性

IUPAC Name |

(2S)-2-amino-3-(5-iodo-2,4-dioxopyrimidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXYLTBQIQBTES-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332246 | |

| Record name | 5-(S)-Iodowillardiine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140187-25-3 | |

| Record name | (αS)-α-Amino-3,4-dihydro-5-iodo-2,4-dioxo-1(2H)-pyrimidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140187-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(S)-Iodowillardiine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

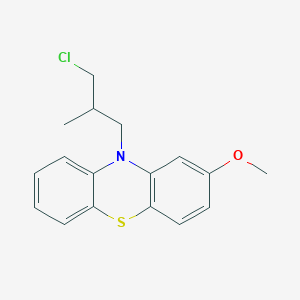

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

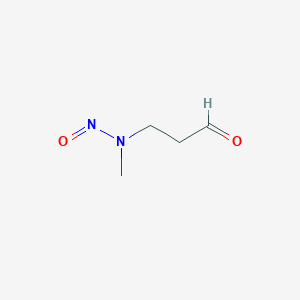

Feasible Synthetic Routes

Q1: The provided studies emphasize the role of Tyr702 in AMPA receptor subtype selectivity. How does Iodo-willardiine binding change in the presence of the Y702F mutation?

A2: The Y702F mutation, where Tyrosine at position 702 is replaced with Phenylalanine, significantly influences the binding and efficacy of certain agonists, including Iodo-willardiine. Research shows that Iodo-willardiine demonstrates faster deactivation kinetics in hippocampal neurons carrying the Y702F mutation compared to wild-type receptors. [] This suggests that the absence of the Tyrosine hydroxyl group in the binding site alters the receptor's interaction with Iodo-willardiine, potentially impacting the stability of the agonist-bound conformation and leading to a faster off-rate. This highlights the importance of Tyr702 in fine-tuning agonist selectivity and receptor activation kinetics.

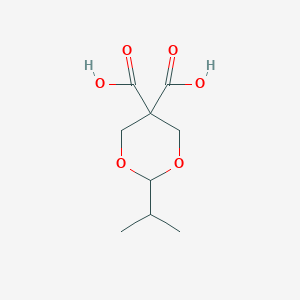

Q2: The structure-activity relationship is crucial in drug design. How does the 5-position substituent on the willardiine scaffold affect the compound's potency at different glutamate receptor subtypes?

A3: Studies using various 5-substituted willardiines, including Iodo-willardiine, reveal a fascinating interplay between the substituent's physicochemical properties and receptor subtype selectivity. [, ] For instance, Iodo-willardiine exhibits higher potency at kainate-preferring glutamate receptors in DRG neurons compared to AMPA receptors in hippocampal neurons. [] This selectivity is attributed to the presence of a lipophilic pocket in kainate-preferring receptors, which favorably interacts with the bulky iodine substituent. [] Conversely, AMPA receptors lack this lipophilic pocket, making Iodo-willardiine less potent at these sites. These findings demonstrate how subtle modifications to the willardiine scaffold can lead to significant differences in receptor subtype selectivity, providing valuable insights for developing subtype-specific glutamate receptor modulators.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B133891.png)